3-((2,5-Dichlorobenzyl)oxy)azetidine
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Overview
Description
3-((2,5-Dichlorobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H11Cl2NO It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,5-Dichlorobenzyl)oxy)azetidine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles, the reduction of β-lactams, or the ring-opening of highly strained azabicyclobutanes . These methods require prefunctionalized starting materials and often involve multistep sequences.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-((2,5-Dichlorobenzyl)oxy)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2,5-Dichlorobenzyl)oxy)azetidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 3-((2,5-Dichlorobenzyl)oxy)azetidine involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which it is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-((2,5-Dichlorobenzyl)oxy)azetidine can be compared with other similar compounds, such as aziridines and other azetidines . These compounds share a similar four-membered ring structure but differ in their substituents and reactivity. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
List of Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles.
Other Azetidines: Four-membered nitrogen-containing heterocycles with different substituents.
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
3-[(2,5-dichlorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-1-2-10(12)7(3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2 |
InChI Key |
CHVHWGAWWNDLSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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